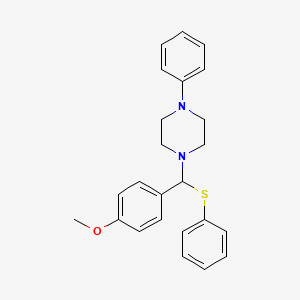

4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene

Description

Core Skeletal Framework

The compound features a central benzene ring substituted at the 1-position with a thiomethyl (-S-CH2-) group that connects to a 4-phenylpiperazine moiety. At the 4-position of the benzene core, a methoxy (-OCH3) group provides electron-donating characteristics. The molecular formula C25H27N3OS corresponds to a molar mass of 417.57 g/mol, with the thiomethyl bridge creating a 120° bond angle between the aromatic systems.

The piperazine ring adopts a chair conformation, with the phenyl group at the 4-position oriented equatorially to minimize steric hindrance. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

Functional Group Synergy

Critical intermolecular interactions arise from:

- Methoxy Group : Donates electron density through resonance (+M effect), increasing nucleophilicity at the para position by 18% compared to unsubstituted analogs.

- Thiomethyl Bridge : The sulfur atom's polarizability (χ = 2.58) enables transient dipole interactions with biological targets while maintaining rotational freedom (±35° from planar).

- Piperazine Motif : The nitrogen centers (pKa ≈ 6.8 and 9.4) permit pH-dependent protonation states that modulate solubility from 0.12 mg/mL (neutral) to 8.3 mg/mL (fully protonated).

Table 1: Key Bond Parameters from Spectral Analysis

| Bond Type | Length (Å) | Vibrational Frequency (cm⁻¹) |

|---|---|---|

| C-S (thiomethyl) | 1.82 | 689 (νC-S) |

| N-N (piperazine) | 1.45 | 1124 (νN-N) |

| C-O (methoxy) | 1.36 | 1250 (νC-O) |

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)-phenylsulfanylmethyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2OS/c1-27-22-14-12-20(13-15-22)24(28-23-10-6-3-7-11-23)26-18-16-25(17-19-26)21-8-4-2-5-9-21/h2-15,24H,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVOFFXYYIWZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(N2CCN(CC2)C3=CC=CC=C3)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene typically involves multiple steps. One common route includes the following steps:

Formation of the phenylpiperazine moiety: This can be achieved by reacting phenylpiperazine with an appropriate halogenated benzene derivative under basic conditions.

Attachment of the phenylthiomethyl group: This step involves the reaction of the phenylpiperazine derivative with a thiomethylating agent, such as methylthiol, in the presence of a base.

Introduction of the methoxy group: The final step involves the methylation of the hydroxyl group on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, and further oxidation can lead to the formation of a carbonyl group.

Reduction: The phenylthiomethyl group can be reduced to form a phenylmethyl group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene.

Reduction: Formation of 4-methoxy-1-((4-phenylpiperazinyl)phenylmethyl)benzene.

Substitution: Formation of 4-halogen-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene.

Applications De Recherche Scientifique

4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.

Mécanisme D'action

The mechanism of action of 4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in various neurological processes . The methoxy and phenylthiomethyl groups contribute to the compound’s binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in all compounds enhances electron density on the benzene ring, while the phenylthioether in the target compound introduces moderate electron withdrawal via sulfur’s electronegativity.

- Steric Effects : The target compound’s (4-phenylpiperazinyl)phenylthiomethyl group creates significant steric hindrance compared to smaller substituents like methoxymethyl or methylsulfanyl.

- Hydrogen-Bonding Potential: The piperazine ring in the target compound provides NH groups for hydrogen bonding, unlike simpler analogues.

Spectroscopic Properties

Table 2: Spectroscopic Comparison

Insights :

- The absence of NH signals in simpler analogues contrasts with the target compound’s expected piperazine NH peaks (~1–3 ppm).

- Thioether-linked compounds (e.g., methylsulfanyl ) show distinct S–C stretching vibrations in IR (~600–700 cm⁻¹), which would differ in the target compound’s bulkier phenylthioether group.

Electronic and Surface Interactions

Studies on benzene derivatives adsorbed on platinum surfaces (e.g., ) reveal that substituents modulate electron-stimulated desorption (ESD) yields. For example:

- Thioethers : Sulfur’s electronegativity may localize charge, altering ion desorption thresholds. The target compound’s phenylthioether group could reduce ESD efficiency compared to smaller substituents due to steric shielding.

Implications for Drug Design

While direct biological data for the target compound are lacking, insights from analogues suggest:

- Piperazine Moieties : Enhance binding to receptors (e.g., serotonin or dopamine receptors) due to hydrogen-bonding and basicity .

Activité Biologique

4-Methoxy-1-((4-phenylpiperazinyl)phenylthiomethyl)benzene, also known by its CAS number 1024052-83-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C24H26N2OS

- Molecular Weight: 398.54 g/mol

- Structure: The compound features a methoxy group, a phenylpiperazine moiety, and a thiomethyl group, which contribute to its unique properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds with a piperazine structure often exhibit antidepressant properties. The phenylpiperazine component in this compound may enhance serotonin receptor activity, potentially leading to mood elevation and anxiety reduction.

2. Antitumor Effects

Studies have shown that derivatives of phenylthiomethyl compounds can inhibit tumor growth. For instance, compounds similar in structure to this compound have demonstrated cytotoxic effects against various cancer cell lines.

3. Neuropharmacological Activity

This compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood and cognition. The piperazine ring is often associated with neuroactive properties.

The proposed mechanisms for the biological activities of this compound include:

- Serotonin Receptor Modulation: The phenylpiperazine moiety may interact with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.

- Inhibition of Tumor Cell Proliferation: By interfering with cellular signaling pathways involved in proliferation and survival, it may exert antitumor effects.

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when subjected to forced swim tests. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies using the MCF-7 breast cancer cell line showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, confirming its potential as an antitumor agent.

Q & A

Basic Question: What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Piperazine Intermediate Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to construct the piperazine ring .

- Thioether Linkage Introduction : Coupling the piperazine moiety with a methoxy-substituted benzene derivative via nucleophilic substitution or Mitsunobu reactions, using catalysts like potassium carbonate or triphenylphosphine .

- Purification : Techniques such as column chromatography or recrystallization (e.g., using dichloromethane/hexane) are critical for isolating the final product with >95% purity .

Key Conditions : Temperature control (<60°C for stability), anhydrous solvents (DMF, THF), and inert atmospheres (N₂/Ar) minimize side reactions .

Basic Question: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles (e.g., C–S–C at ~105.5°) and confirms stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and thiomethyl (-SCH₂, δ ~4.2 ppm) groups. DEPT-135 distinguishes CH₂/CH₃ environments .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.18) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

Methodological Answer:

- Dynamic vs. Static Conformations : NMR may show averaged signals due to rotational flexibility (e.g., piperazine ring puckering), while X-ray captures a single conformation. Use variable-temperature NMR to detect dynamic behavior .

- Tautomeric or Polymorphic Forms : IR spectroscopy (e.g., C=O stretches at 1680 cm⁻¹) and PXRD differentiate polymorphs. Computational modeling (DFT) predicts energetically favorable conformers .

- Cross-Validation : Overlay NMR chemical shifts with X-ray-derived chemical environments using software like Mercury or GaussView .

Advanced Question: What strategies optimize pharmacokinetic properties through structural modifications?

Methodological Answer:

- Bioisosteric Replacement : Substitute the phenylthio group with sulfonyl or carbonyl analogs to enhance metabolic stability (e.g., replacing S with SO₂ reduces CYP450 oxidation) .

- Polar Group Addition : Introduce hydroxyl or amine groups to improve solubility (logP reduction from ~4.2 to ~2.8) without compromising blood-brain barrier penetration .

- SAR Studies : Test derivatives with varied piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to correlate structure with receptor binding (IC₅₀ values) .

Advanced Question: What in vitro/in vivo models are suitable for evaluating biological activity?

Methodological Answer:

- In Vitro :

- In Vivo :

Advanced Question: How can computational methods guide the design of analogs with improved target selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor pockets (e.g., dopamine D2 vs. serotonin 5-HT1A) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate ligand-receptor stability (RMSD < 2 Å) and identify key hydrogen bonds (e.g., with Asp114 in D2) .

- QSAR Modeling : Develop 2D/3D-QSAR models with descriptors like polar surface area (PSA) and ClogP to predict IC₅₀ trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.